molecular formula C17H14O4 B191118 3',4'-Dimethoxyflavone CAS No. 4143-62-8

3',4'-Dimethoxyflavone

Cat. No. B191118
CAS RN: 4143-62-8
M. Wt: 282.29 g/mol
InChI Key: ZGHORMOOTZTQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethoxyflavone is a lipophilic flavone that can be isolated from the leaves of Primula veris . It has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .


Synthesis Analysis

Polymethoxyflavones (PMFs), including 3’,4’-Dimethoxyflavone, are one group of the flavonoid compounds, with tangeretin (Tan) and nobiletin (Nob) being the most abundant PMFs in citrus peel . Because of their methoxy groups, PMFs are more lipophilic than hydroxyl flavones, which may affect their biological activities .


Molecular Structure Analysis

The molecular formula of 3’,4’-Dimethoxyflavone is C17H14O4 . Its average mass is 298.290 Da and its monoisotopic mass is 298.084137 Da .


Chemical Reactions Analysis

3’,4’-Dimethoxyflavone has been identified as a selective ArlRS inhibitor . The structure–activity relationship (SAR) of the flavone scaffold for ArlRS inhibition has been explored, and several compounds with increased activity compared to the parent have been identified .


Physical And Chemical Properties Analysis

3’,4’-Dimethoxyflavone is a solid substance . It has a molecular weight of 282.29 . It is soluble in DMSO at a concentration of at least 50 mg/mL .

Scientific Research Applications

  • Glioblastoma Multiforme Treatment : 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) was studied for its potential as a natural anticancer therapy, particularly against glioblastoma multiforme (GBM). It showed a reduction in migratory and invasive potentials of glioblastoma cells and inhibited the expression of glioma stem cell markers, suggesting its potential as an anticancer drug (Bae et al., 2014).

  • Breast Cancer Cell Research : In the context of breast cancer, 3',4'-DMF was found to act as an aryl hydrocarbon receptor antagonist in human breast cancer cells. It inhibited the TCDD-induced responses in these cells, indicating its potential utility in breast cancer treatment (Lee & Safe, 2000).

  • Anti-Invasive Activity : 3,7-Dimethoxyflavone showed significant anti-invasive activity at concentrations ranging from 1 to 100 microM against MCF-7/6 human mammary carcinoma cells, without displaying cytotoxic effects. This suggests its potential use in inhibiting cancer cell invasion (Parmar et al., 1994).

  • Inhibition of Inflammatory Mediators : 2'-Hydroxychalcones and flavones, including 3',4'-dimethoxyflavone, have been studied for their ability to inhibit enzymic lipid peroxidation and reduce the release of inflammatory mediators like LTB4 from human neutrophils (Ballesteros et al., 1995).

  • Tumor Inhibition and Immune Response : Flavone from Cirsium japonicum DC, containing components like 5, 7-dihydroxy-6, 4'-dimethoxyflavone, demonstrated the ability to inhibit tumor growth in mice and promote cellular and humoral immune responses, indicating its potential as an anti-tumor drug (Liu et al., 2006).

  • Antibacterial Activity : 5,7,2’,5’-Tetrahydroxy-3,4’-dimethoxyflavone isolated from Acanthospermum hispidum DC exhibited antibacterial activity against several bacteria, demonstrating its potential use in antibacterial applications (Edewor & Olajire, 2011).

  • Antioxidant and Anticholinergic Properties : 4′,5,7-Trihydroxy-3,6-dimethoxyflavone was investigated for its antioxidant properties and inhibitory effects against enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting its potential in treating conditions related to oxidative stress and cholinergic dysfunction (Durmaz, 2019).

Safety And Hazards

3’,4’-Dimethoxyflavone is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of ingestion, it is advised to rinse the mouth and not induce vomiting .

Future Directions

Research on 3’,4’-Dimethoxyflavone is ongoing, with a focus on its potential applications in treating various diseases due to its wide range of biological activities . Further studies are needed to fully understand its mechanism of action and to identify other compounds with increased activity .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-8-7-11(9-17(15)20-2)16-10-13(18)12-5-3-4-6-14(12)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHORMOOTZTQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350946
Record name 3',4'-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Dimethoxyflavone

CAS RN

4143-62-8
Record name 3′,4′-Dimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DIMETHOXYFLAVONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethoxyflavone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethoxyflavone
Reactant of Route 3
Reactant of Route 3
3',4'-Dimethoxyflavone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethoxyflavone
Reactant of Route 5
3',4'-Dimethoxyflavone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethoxyflavone

Citations

For This Compound
907
Citations
AA Fatokun, JO Liu, VL Dawson… - British journal of …, 2013 - Wiley Online Library
Background and Purpose The current lack of disease‐modifying therapeutics to manage neurological and neurodegenerative conditions justifies the development of more efficacious …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
JE Lee, S Safe - Toxicological Sciences, 2000 - academic.oup.com
Abstract Treatment of MCF-7 and T47D human breast cancer cells with 3′,4′-dimethoxyflavone (3′,4′-DMF) alone did not induce CYP1A1-dependent ethoxyresorufin O-…
Number of citations: 85 academic.oup.com
F Torres, J Quintana, F Estévez - … Carcinogenesis: Published in …, 2010 - Wiley Online Library
Flavonoids are polyphenolic compounds which display a vast array of biological activities and are promising anticancer agents. In this study we investigated the effect of 5,7,3′‐…
Number of citations: 31 onlinelibrary.wiley.com
F Torres, J Quintana, F Estévez - Molecular carcinogenesis, 2011 - Wiley Online Library
Flavonoids are polyphenolic compounds which display a vast array of biological activities and are among the most promising anti‐cancer agents. The derivative of quercetin, 5,7,3′‐…
Number of citations: 16 onlinelibrary.wiley.com
F Estévez-Sarmiento, M Said, I Brouard, F León… - Bioorganic & Medicinal …, 2017 - Elsevier
Flavonoids are naturally occurring polyphenolic compounds and are among the most promising anticancer agents. A series of flavonols and their 3-methyl ether derivatives were …
Number of citations: 12 www.sciencedirect.com
R Mangoyi, J Midiwo… - BMC …, 2015 - bmccomplementmedtherapies …
Combretum zeyheri, belongs to the family Combretaceae and is one of the most popular herbal plants in tropical and subtropical countries. The leaves of Combretum zeyheri have been …
F Estévez-Sarmiento, E Hernández, I Brouard… - Chemico-Biological …, 2018 - Elsevier
Flavonoids are phenolic substances that appear to exert beneficial effects in several chronic diseases, including cancer. Structure-activity relationships of the cytotoxic activity of a series …
Number of citations: 15 www.sciencedirect.com
T Shimada, H Nagayoshi, N Murayama, A Sawai… - Xenobiotica, 2022 - Taylor & Francis
Full article: Oxidation of 3’-methoxyflavone, 4’-methoxyflavone, and 3’,4’-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and …
Number of citations: 1 www.tandfonline.com
M McKendall, T Smith, K Anh, J Ellis, T McGee… - Journal of Chemical …, 2008 - Springer
… crystallographic data for (a) 2′-methoxyflavone, (CCDC 647765), (b) 3′-methoxyflavone (CCDC 647764), (c) 4′-methoxyflavone (CCDC 647763), and (d) 3′-4′-dimethoxyflavone …
Number of citations: 11 link.springer.com
AW Weig, PM O'Conner, JM Kwiecinski… - Organic & …, 2023 - pubs.rsc.org
Infections caused by methicillin-resistant Staphylococcus aureus (MRSA) are difficult to treat due to their resistance to many β-lactam antibiotics, and their highly coordinated excretion …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.